

# Application Notes and Protocols: GW604714X in Metabolic Disease Research

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Compound of Interest				
Compound Name:	GW604714X			
Cat. No.:	B3182495	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GW604714X** is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical gatekeeper of cellular metabolism.[1][2] The MPC facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix, a fundamental step that links glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[3][4] The MPC is a heterodimeric complex composed of MPC1 and MPC2 proteins located in the inner mitochondrial membrane.[5]

In metabolic diseases such as type 2 diabetes, obesity, and metabolic dysfunction-associated steatotic liver disease (MASLD), MPC activity is often dysregulated. For instance, elevated hepatic MPC activity can drive excessive de novo fatty acid synthesis and gluconeogenesis, contributing to hyperglycemia and liver fat accumulation. By inhibiting the MPC, **GW604714X** provides a powerful tool to study metabolic reprogramming and explore therapeutic strategies aimed at correcting these metabolic imbalances. Its high potency and specificity make it a superior alternative to other inhibitors like UK5099.

### **Mechanism of Action**

**GW604714X** specifically blocks the transport of pyruvate into the mitochondria. This inhibition forces a metabolic shift, compelling cells to rely on alternative substrates to fuel the TCA cycle, such as fatty acids or amino acids. This mechanism has shown therapeutic potential; for



example, MPC inhibition can suppress hepatic fatty acid synthesis and lower glucose production in obese mouse models. The inhibition of the MPC by **GW604714X** is believed to occur through the covalent modification of a critical cysteine residue on the carrier, although this modification appears to be reversible.

# **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **GW604714X** based on published research.

Table 1: Inhibitory Potency and Binding Characteristics

Parameter	Value	Tissue/System	Reference
Ki for MPC	< 0.1 nM	Rat Liver & Yeast Mitochondria	
Ki for MPC	0.057 ± 0.010 nM	Rat Heart Mitochondria	
Inhibitor Binding Sites	56.0 ± 0.9 pmol/mg protein	Rat Heart Mitochondria	•

Table 2: MPC Content in Various Rat Tissues

Tissue	MPC Content (pmol/mg protein)	Reference
Heart	56	
Kidney	40	
Liver	26	
Brain	20	-

Table 3: Off-Target Effects



Target	Effect	Concentration	System	Reference
MCT1	Reduces initial L- lactate uptake to 30% of control	10 μΜ	Rat Red Blood Cells	
KATP channels	Potential impact on activity	Not specified	Cellular systems	

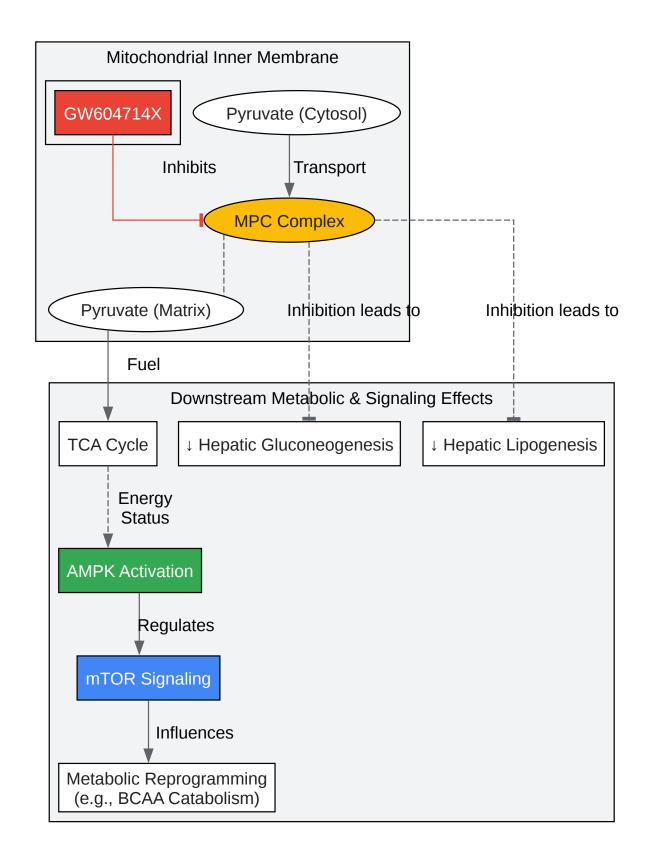
Note: The inhibitory concentration for the monocarboxylate transporter (MCT1) is over four orders of magnitude greater than for the MPC, highlighting the specificity of **GW604714X**.

## **Signaling Pathways**

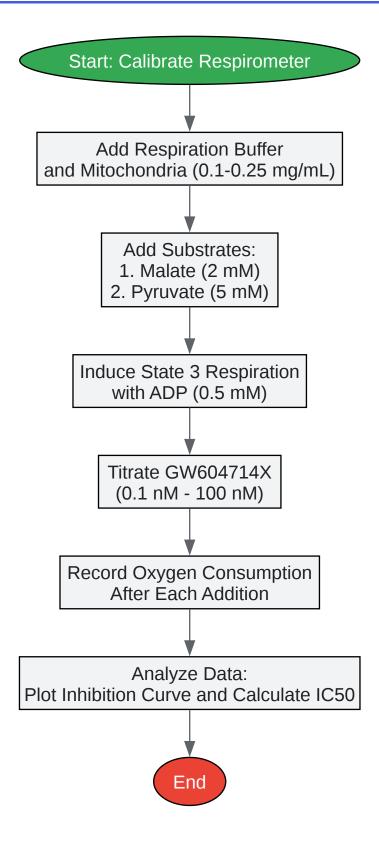
Inhibition of the MPC with **GW604714X** triggers significant metabolic reprogramming that is communicated through key cellular signaling pathways. This makes it a valuable tool for studying metabolic crosstalk.

By limiting pyruvate entry into the TCA cycle, MPC inhibition can alter the cellular energy state, leading to the activation of the energy-sensing kinase AMP-activated protein kinase (AMPK). Activated AMPK can, in turn, modulate the mechanistic target of rapamycin (mTOR) signaling cascade. This crosstalk between pyruvate metabolism and nutrient-sensing pathways can influence a variety of cellular processes, including the catabolism of branched-chain amino acids (BCAAs). Dysregulation of these signaling networks is a central feature of metabolic syndrome.

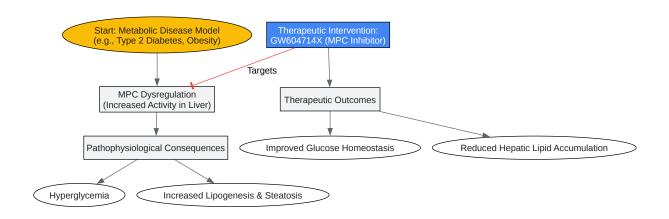












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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]







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